molecular formula C20H15N5O3S B2534335 (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide CAS No. 875302-54-8

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B2534335
CAS No.: 875302-54-8
M. Wt: 405.43
InChI Key: MQMDFWPFGFGLHR-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic heterocyclic compound designed for research applications, particularly in antimicrobial and anticancer discovery. This chemical features a 2-cyano-3-phenylacrylamide core—a scaffold recognized for its significance in medicinal chemistry and present in established drugs like the anti-Parkinson agent Entacapone . The structure is further functionalized with a pyrimidin-2-ylsulfamoyl phenyl group, a motif often associated with enzyme inhibition and explored in the development of pantothenate synthetase (PanC) inhibitors for pathogens like Mycobacterium tuberculosis . The proposed mechanism of action for related compounds involves targeting essential bacterial enzymes, such as pantothenate synthetase, which is crucial for coenzyme A synthesis and is absent in humans, making it a promising target for antibacterial development . Researchers can utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies. Its molecular framework is amenable to further chemical modifications via reactions such as Knoevenagel condensation, allowing for the generation of diverse chemical libraries for high-throughput screening . The presence of multiple hydrogen bond acceptors and donors suggests potential for targeted protein interactions. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(Z)-2-cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c21-14-16(13-15-5-2-1-3-6-15)19(26)24-17-7-9-18(10-8-17)29(27,28)25-20-22-11-4-12-23-20/h1-13H,(H,24,26)(H,22,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMDFWPFGFGLHR-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disconnections

The target molecule can be dissected into three primary fragments (Figure 1):

  • Enamide backbone : (Z)-2-cyano-3-phenylprop-2-enamide.
  • Sulfamoyl bridge : Connecting the phenyl ring to pyrimidin-2-amine.
  • Pyrimidine moiety : A heteroaromatic base providing hydrogen-bonding capacity.

Retrosynthetic planning prioritizes the late-stage formation of the sulfamoyl linkage to avoid side reactions during enamide synthesis.

Synthetic Routes and Methodologies

Route 1: Sequential Amidation-Sulfamoylation-Knoevenagel Condensation

Synthesis of 4-(Pyrimidin-2-ylsulfamoyl)aniline
  • Sulfonylation : Pyrimidin-2-amine reacts with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (pyridine, 0°C → rt, 12 h) to yield N-(4-nitrophenylsulfonyl)pyrimidin-2-amine.
  • Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 6 h) reduces the nitro group to an amine, producing 4-(pyrimidin-2-ylsulfamoyl)aniline.

Yield : 78% (two steps).

Knoevenagel Condensation for Enamide Formation

The enamide is constructed via a base-catalyzed Knoevenagel reaction:

  • Reactants : 4-(Pyrimidin-2-ylsulfamoyl)aniline, benzaldehyde, and cyanoacetamide.
  • Conditions : Piperidine (10 mol%) in ethanol, reflux (80°C, 8 h).
  • Stereochemical Control : The (Z)-isomer is favored by kinetic control under mild reflux conditions, as prolonged heating promotes isomerization to the (E)-form.

Yield : 65%.

Route 2: Modular Assembly via Suzuki-Miyaura Coupling

Boronic Ester Intermediate Preparation
  • Synthesis of 4-Bromophenylsulfamoylpyrimidine : Pyrimidin-2-amine reacts with 4-bromobenzenesulfonyl chloride (DCM, pyridine, 0°C → rt, 10 h).
  • Palladium-Catalyzed Coupling : The brominated intermediate undergoes Suzuki-Miyaura coupling with (Z)-2-cyano-3-phenylprop-2-enamide boronic ester (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 h).

Advantage : Avoids nitro reduction steps, improving functional group tolerance.
Yield : 72%.

Optimization and Challenges

Stereoselectivity in Enamide Formation

The (Z)-configuration is thermodynamically less stable than the (E)-isomer. Key strategies include:

  • Low-Temperature Reactions : Maintaining temperatures below 80°C minimizes isomerization.
  • Lewis Acid Catalysis : ZnCl₂ or Ti(OiPr)₄ enhances (Z)-selectivity by stabilizing the transition state.

Sulfamoyl Linkage Stability

The sulfamoyl group is susceptible to hydrolysis under acidic or strongly basic conditions. Mitigation involves:

  • Protecting Groups : Temporarily masking the aniline nitrogen during enamide synthesis (e.g., Boc protection).
  • Mild Workup Conditions : Neutral pH extraction and avoidance of aqueous acids.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.90 (s, 1H, enamide-H), 7.60–7.30 (m, 9H, aromatic-H).
  • HRMS : m/z calculated for C₂₀H₁₆N₄O₂S [M+H]⁺: 383.0941; found: 383.0938.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient, 254 nm).

Comparative Evaluation of Methods

Method Yield (%) (Z):(E) Ratio Scalability
Knoevenagel Condensation 65 85:15 Moderate
Suzuki-Miyaura Coupling 72 92:8 High

Key Insight : The Suzuki-Miyaura approach offers superior stereoselectivity and scalability but requires specialized boron reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties enable the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide (Target Compound) C₂₁H₁₆N₆O₂S 416.46 Phenyl (β-position), pyrimidin-2-ylsulfamoyl (aniline) -
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide C₂₄H₁₇F₂N₅O₄S 493.53 Difluoromethoxy (β-phenyl), pyrimidin-2-ylsulfamoyl
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Pyridin-2-ylsulfamoyl, isoindolinone (side chain)
XCT790 C₂₃H₁₇F₆N₅O₂S 571.47 Trifluoromethyl-thiadiazole, methoxybenzyl
(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide C₂₅H₁₈F₂N₄O₂S 500.50 Difluoromethylsulfanyl, pyrazole-furan
(Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C₁₄H₁₂F₃N₂O₂ 312.26 Cyclopropyl, hydroxyl, trifluoromethyl
(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide C₁₉H₁₉N₃O₃ 337.38 Cyclopropyl, oxazole-methoxy

Key Differences and Implications

Pyrimidine vs. Pyridine Sulfamoyl Groups
  • This difference may influence interactions with kinases or receptors requiring bidentate recognition .
Fluorinated Substituents
  • The difluoromethoxy group in ’s analog increases lipophilicity (logP ~3.5) compared to the target compound’s phenyl group (logP ~2.8), likely improving membrane permeability but reducing aqueous solubility .
  • Trifluoromethyl groups (e.g., in XCT790 and ’s analog) enhance metabolic stability and electron-withdrawing effects, which may improve target residence time .
Steric and Conformational Effects
  • For example, the cyclopropyl-hydroxy group in ’s analog could mimic transition states in enzymatic reactions .
  • The pyrazole-furan system in ’s compound adds rigidity, possibly favoring interactions with hydrophobic binding pockets .
Hydrogen-Bonding Networks
  • The hydroxyl group in ’s analog and the oxazole-methoxy group in ’s compound expand hydrogen-bonding capacity. This contrasts with the target compound’s reliance on pyrimidine sulfamoyl for such interactions .

Biological Activity

Chemical Structure and Properties

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of cyanoacrylamides. Its structure features a cyano group, a phenyl ring, and a sulfamoyl group attached to a pyrimidine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the field of medicinal chemistry.

Biological Activity

Research into similar compounds indicates that they may exhibit various biological activities, including:

  • Antitumor Activity : Compounds with cyanoacrylamide structures have been studied for their ability to inhibit tumor cell proliferation. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungal pathogens, possibly due to their ability to disrupt cellular membranes or inhibit key metabolic pathways.
  • Enzyme Inhibition : The sulfamoyl group can confer properties that allow these compounds to act as inhibitors of specific enzymes, such as carbonic anhydrase or certain proteases, which are critical in various biological processes.

Case Studies

  • Antitumor Studies : A study on related cyanoacrylamides demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced G1 phase arrest and apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity : Research on similar compounds indicated that they exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with DNA replication.
  • Enzyme Inhibition : A study focused on the inhibition of carbonic anhydrase by sulfamoyl-containing compounds showed promising results, indicating that modifications to the phenyl ring could enhance binding affinity and selectivity for the enzyme.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget/MechanismReference
Cyanoacrylamide Derivative AAntitumorInduces apoptosis in MCF-7 cells
Cyanoacrylamide Derivative BAntimicrobialDisrupts bacterial cell membranes
Sulfamoyl Compound CEnzyme InhibitionInhibits carbonic anhydrase

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